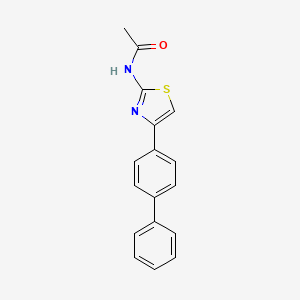
2,3,5-Trimethylphenyl morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Trimethylphenyl morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethylphenyl morpholine-4-carboxylate typically involves the reaction of 2,3,5-trimethylphenol with morpholine-4-carboxylic acid. The reaction is carried out under specific conditions to ensure high yield and purity. Commonly, the reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques such as recrystallization and chromatography ensures that the final product meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2,3,5-Trimethylphenyl morpholine-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2,3,5-Trimethylphenyl morpholine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 2,3,5-Trimethylphenyl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to modulate lysosomal pH, which can affect various cellular processes. It acts as an anion transporter, facilitating the movement of chloride ions across cellular membranes, thereby disrupting the homeostasis of lysosomal pH and inactivating lysosomal enzymes .
Comparación Con Compuestos Similares
2,3,5-Trimethylphenyl morpholine-4-carboxylate can be compared with other morpholine derivatives such as:
Phenyl morpholine-4-carboxylate: Similar structure but lacks the trimethyl groups, which may affect its reactivity and applications.
tert-Butyl morpholine-4-carboxylate: Contains a tert-butyl group instead of the trimethylphenyl group, leading to different chemical properties and uses
Propiedades
Fórmula molecular |
C14H19NO3 |
|---|---|
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
(2,3,5-trimethylphenyl) morpholine-4-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-10-8-11(2)12(3)13(9-10)18-14(16)15-4-6-17-7-5-15/h8-9H,4-7H2,1-3H3 |
Clave InChI |
VJJJVHDORAPSRY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)OC(=O)N2CCOCC2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methyl-6-[4-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12129733.png)
![[5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-N,N-bisbenzylcarboxamide](/img/structure/B12129738.png)
![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B12129743.png)



![3-fluoro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide](/img/structure/B12129760.png)
![2-amino-N-hexyl-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129770.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129778.png)


![2-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12129800.png)

![2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B12129805.png)
